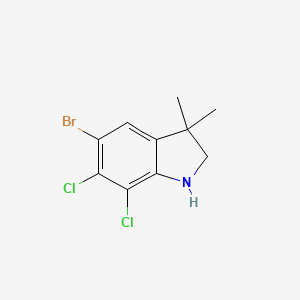![molecular formula C10H9BrN2O2 B13088913 Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate CAS No. 1956319-09-7](/img/structure/B13088913.png)
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C10H9BrN2O2. It is a derivative of pyrrolopyridine, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves the bromination of pyrrolo[3,2-c]pyridine followed by esterification. One common method starts with the bromination of 1H-pyrrolo[3,2-c]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 6-bromo-1H-pyrrolo[3,2-c]pyridine is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrrolo[3,2-c]pyridine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of 6-substituted pyrrolo[3,2-c]pyridine derivatives.
Oxidation: Formation of pyrrolo[3,2-c]pyridine N-oxides.
Reduction: Formation of reduced pyrrolo[3,2-c]pyridine derivatives.
Coupling: Formation of biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular interactions.
Material Science: The compound is explored for its potential use in organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom and the ester group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate can be compared with other pyrrolo[3,2-c]pyridine derivatives:
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Ethyl 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate: Fluorine substitution affects the compound’s electronic properties and interactions with biological targets.
Ethyl 6-iodo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate:
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, biological studies, and material science. Its unique structure allows it to undergo various chemical reactions, making it a valuable building block for the synthesis of complex molecules. Further research is needed to fully understand its mechanism of action and explore its potential in various scientific fields.
Propiedades
Número CAS |
1956319-09-7 |
|---|---|
Fórmula molecular |
C10H9BrN2O2 |
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-12-8-3-9(11)13-4-6(7)8/h3-5,12H,2H2,1H3 |
Clave InChI |
UXIMYPNZGSBXBV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC2=CC(=NC=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


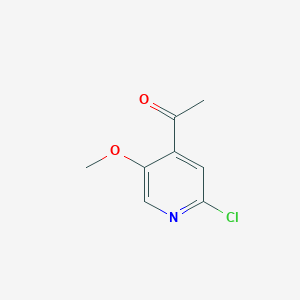

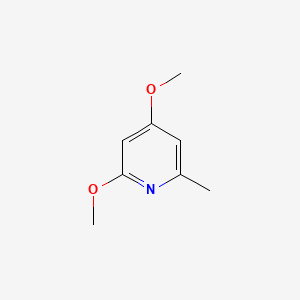
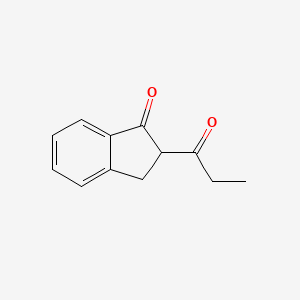
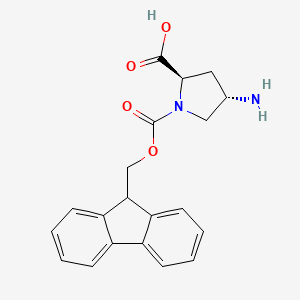


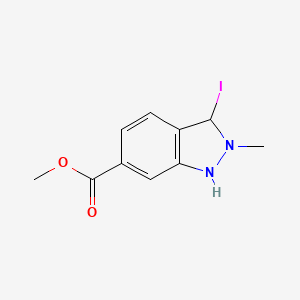
![7-Chloro-1,2-dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13088883.png)
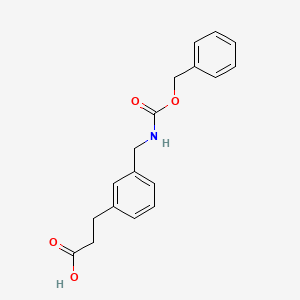
![[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride](/img/structure/B13088890.png)


